Home > Products > Screening Compounds P5705 > 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide -

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-4890061
CAS Number:
Molecular Formula: C24H17ClN4OS
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , ] It exhibits high potency and selectivity for mGluR5 over mGluR1. [] VU-29 potentiates mGluR5 responses by binding to an allosteric site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator. [] VU-29 has been shown to effectively antagonize the effects of MPEP, suggesting its potential as a therapeutic agent for central nervous system disorders. [, , ]

Relevance: VU-29 shares a core pyrazole ring structure and a benzamide substituent with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide. The presence of the pyrazole-benzamide motif suggests potential for similar biological activity, although the specific substitutions and overall scaffold differ.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is another PAM of mGluR5, but unlike VU-29, it does not bind to the MPEP site. [, ] CPPHA potentiates mGluR5 responses by interacting with a novel allosteric site. [] This compound is also active at mGluR1, demonstrating its ability to modulate both receptor subtypes. [] Studies suggest that CPPHA might offer a distinct therapeutic approach compared to PAMs that target the MPEP site. [, ]

Relevance: While CPPHA does not directly share the pyrazole or thiazole rings present in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide, it does contain a benzamide group linked to a substituted phenyl ring. This structural similarity, along with its activity as an mGluR5 PAM, highlights CPPHA as a potentially relevant compound for comparison and further investigation.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a centrally active PAM of mGluR5. [, ] It acts as a lead compound for the development of more potent mGluR5 PAMs. [] CDPPB demonstrates selectivity for mGluR5 but can also potentiate mGluR1 responses to a lesser extent. [] Studies on CDPPB analogs have revealed structural features crucial for enhancing potency and selectivity toward mGluR subtypes. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is a highly potent PAM of mGluR5, demonstrating significantly improved binding and functional activity compared to its parent compound CDPPB. [] The addition of a nitro group at the para-position of the benzamide moiety and a fluorine atom at the ortho-position of the 1-phenyl ring contributes to its enhanced potency. [] VU-1545 serves as an example of how targeted structural modifications can significantly improve the pharmacological profile of mGluR5 PAMs. []

Relevance: VU-1545 shares the pyrazole-benzamide core structure with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide. Although VU-1545 lacks the thiazole ring and has a different substitution pattern, the common structural features indicate a potential for analogous biological activity.

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

Compound Description: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-characterized negative allosteric modulator of mGluR5. [, , ] It binds to an allosteric site on the receptor, inhibiting mGluR5 signaling. [, , ] The discovery of MPEP has been instrumental in understanding the allosteric modulation of mGluR5 and developing potential therapeutic agents targeting this receptor. [, , ]

Relevance: While MPEP does not share a direct structural similarity with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide, it is considered relevant because it interacts with the same allosteric site as certain mGluR5 PAMs, like VU-29. Understanding the binding interactions of MPEP with this site provides valuable insights into the potential mechanisms of action and structure-activity relationships of other mGluR5 modulators, including the target compound.

Properties

Product Name

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C24H17ClN4OS

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C24H17ClN4OS/c25-21-12-26-29(14-21)13-16-4-3-7-20(10-16)23(30)28-24-27-22(15-31-24)19-9-8-17-5-1-2-6-18(17)11-19/h1-12,14-15H,13H2,(H,27,28,30)

InChI Key

CLKGNEFBXKASKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.